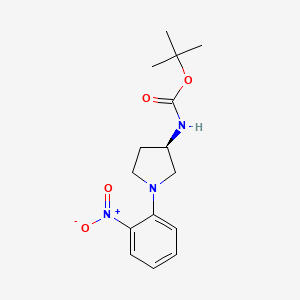
(R)-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate is a useful research compound. Its molecular formula is C15H21N3O4 and its molecular weight is 307.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Process Development and Synthesis : Research has focused on process development and pilot-plant synthesis of related compounds, indicating the relevance of (R)-tert-butyl pyrrolidine derivatives in the synthesis of pharmaceuticals. For instance, a practical and scalable synthesis of an intermediate for a lymphocyte function-associated antigen 1 inhibitor was developed through an efficient sequence starting from readily available materials (Li et al., 2012).
- Nitroxide Stability : Studies on pyrrolidine nitroxides reveal their high resistance to bioreduction due to bulky alkyl substituents, underscoring their potential as stable molecular probes or labels in biomedical research (Taratayko et al., 2022).
Material Science and Polymer Chemistry
- Polymer Synthesis : The synthesis and characterization of poly(pyridine–imide)s with tert-butyl substituents demonstrate the importance of such compounds in creating polymers with good solubility and thermal stability, potentially for use in high-performance materials (Lu et al., 2014).
Catalysis and Green Chemistry
- Catalytic Oxidations : Research into dirhodium-catalyzed oxidations of phenols and anilines using tert-butyl hydroperoxide highlights the application of tert-butyl substituted compounds in facilitating efficient and selective oxidative transformations, relevant for synthetic chemistry and environmental remediation (Ratnikov et al., 2011).
Drug Discovery and Development
- Antibacterial Agents : Studies on peptide deformylase inhibitors as antibacterial agents identify compounds related to tert-butyl pyrrolidine derivatives as potent inhibitors with low cytotoxicity, suggesting their utility in developing new antibiotics (Chen et al., 2004).
Analytical Chemistry
- NMR Characterization : Advanced NMR techniques have been employed to characterize the structure of tert-butyl pyrrolidine derivatives, demonstrating the compound's role in facilitating the understanding of molecular structure and dynamics through spectroscopic methods (Aouine et al., 2016).
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-6-4-5-7-13(12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGSCQCZBVODJB-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
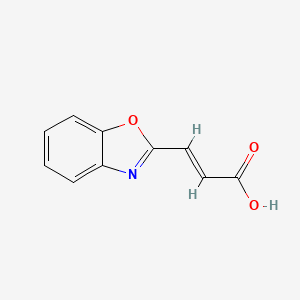

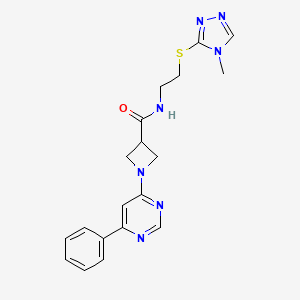

![1-(Benzo[B]thiophen-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B2522042.png)
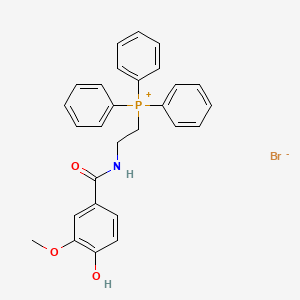


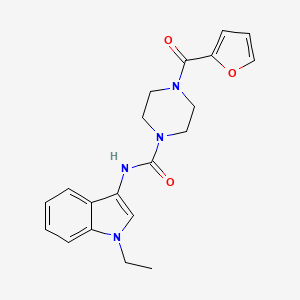
![N-(2-methoxybenzyl)-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B2522050.png)
![1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2522052.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2522053.png)
![3-(3-Chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2522056.png)
![(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one](/img/structure/B2522057.png)
